(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused bicyclic core with a ketone group at position 3 and a benzylidene substituent at position 2. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond. Key structural features include:
- Benzylidene group: A 2-benzylidene substituent that influences electronic properties and biological interactions.
- 6-hydroxy group: Enhances hydrogen-bonding capacity and solubility.
- 7-(piperidin-1-ylmethyl) moiety: A piperidine-derived side chain that may improve bioavailability and target-specific binding .
The molecular formula is C21H21NO3 (molecular weight: 335.4 g/mol). Its synthesis likely involves condensation reactions between substituted benzaldehydes and hydroxylated benzofuran precursors, followed by functionalization of the piperidine group .
Properties
IUPAC Name |
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c23-18-10-9-16-20(24)19(13-15-7-3-1-4-8-15)25-21(16)17(18)14-22-11-5-2-6-12-22/h1,3-4,7-10,13,23H,2,5-6,11-12,14H2/b19-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUOWSOZHXCPL-UYRXBGFRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with a suitable benzofuran derivative under basic conditions to form the benzylidene moiety. The introduction of the piperidinylmethyl group can be achieved through nucleophilic substitution reactions using piperidine and an appropriate leaving group on the benzofuran ring. The hydroxy group is often introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The piperidinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of benzyl-substituted benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group may facilitate binding to hydrophobic pockets, while the hydroxy group can form hydrogen bonds with active site residues. The piperidinylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Ring
Modifications to the benzylidene group significantly alter physicochemical and biological properties:
Key Observations :
Functional Group Modifications on the Benzofuran Core
Variations at positions 6 and 7 modulate reactivity and target engagement:
Key Observations :
Physicochemical Properties
- logP : The target compound’s piperidine group reduces logP compared to fully aromatic analogs, improving aqueous solubility.
- Hydrogen Bonding : The 6-hydroxy group enables strong hydrogen bonding (as per Etter’s graph set analysis ), critical for crystal packing and target binding.
Biological Activity
(2Z)-2-benzylidene-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a complex synthetic compound belonging to the benzofuran class, characterized by its unique structural features that contribute to its biological activity. The compound exhibits potential therapeutic applications due to its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 273.3 g/mol. Its structure includes a benzofuran core, a benzylidene group at the 2-position, and a hydroxy group at the 6-position, along with a piperidine moiety, which enhances its reactivity and biological profile.
Biological Activity
Research has demonstrated that compounds similar to this compound exhibit a range of biological activities:
- Antioxidant Activity : The hydroxy group in the structure is known to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in cancer therapy.
The exact mechanism of action for this compound is still under investigation. However, it is believed to modulate several molecular targets and pathways:
- Oxidative Stress Modulation : By scavenging free radicals, the compound reduces oxidative stress-related pathways.
- Induction of Apoptosis : It may activate caspases and downregulate anti-apoptotic proteins, leading to programmed cell death in cancer cells.
- Inflammatory Pathway Inhibition : The compound may inhibit the NF-kB pathway, reducing inflammation.
Research Studies and Findings
Several studies have focused on the biological activity of this compound:
Table 1: Biological Activity Summary
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenges free radicals; reduces oxidative stress | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Anticancer Activity
In one study, this compound was tested against prostate cancer cell lines. The results showed significant inhibition of cell proliferation at low micromolar concentrations. The mechanism involved apoptosis induction through caspase activation and disruption of mitochondrial membrane potential .
Synthetic Routes
The synthesis of this compound typically involves the condensation reaction between 6-hydroxybenzofuran and an appropriate benzaldehyde derivative under basic conditions. This method allows for the formation of the benzylidene linkage effectively.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Condensation | Benzaldehyde + Hydroxybenzofuran | Basic (NaOH/KOH), Reflux in ethanol/methanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
